Vasopressin is classified as a nonapeptide hormone, which is a type of peptide that consists of nine amino acids. It is synthesized in the hypothalamus and released from the posterior pituitary gland. The specific analog, N-(N-gly-gly)-8-lysine, incorporates modifications to enhance its biological activity and stability compared to natural vasopressin. This compound is particularly relevant in research and clinical applications related to fluid balance and blood pressure regulation.
The synthesis of N-(N-gly-gly)-8-lysine vasopressin typically employs solid-phase peptide synthesis techniques. One effective method involves attaching the peptide to a resin through the epsilon-amino group of the lysine residue. This approach allows for greater flexibility in modifying the peptide structure compared to traditional methods that use alpha-carboxyl groups.
The molecular structure of N-(N-gly-gly)-8-lysine vasopressin features a cyclic arrangement with a disulfide bridge between cysteine residues at positions 1 and 6. The sequence includes key amino acids:
This structure contributes to its biological function by facilitating binding to specific receptors in target tissues, influencing vascular tone and fluid balance .
Vasopressin and its analogs undergo several chemical reactions that are critical for their biological activity:
The mechanism of action for N-(N-gly-gly)-8-lysine vasopressin primarily involves its interaction with specific receptors:
The physiological effects include elevation of blood pressure during hypotensive states and regulation of plasma osmolality through antidiuretic actions.
N-(N-gly-gly)-8-lysine vasopressin exhibits several notable physical and chemical properties:
These properties are critical for its application as a therapeutic agent in managing conditions like diabetes insipidus and septic shock .
The applications of N-(N-gly-gly)-8-lysine vasopressin span various fields:
Vasopressin, N-(N-gly-gly)-8-lys- (commonly designated as terlipressin) features a linear primary sequence of Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ [4] [10]. This 12-amino acid structure fundamentally modifies native vasopressin through two strategic alterations: 1) An N-terminal extension with three glycine residues (Gly-Gly-Gly), and 2) Substitution of arginine with lysine at position 8 (Lys⁸). The C-terminus retains a critical glycinamide moiety (Gly-NH₂). This engineered sequence serves as a prodrug, requiring enzymatic cleavage in vivo to release the biologically active lysine vasopressin [10].
Table 1: Molecular Characteristics of Vasopressin, N-(N-gly-gly)-8-lys-
Characteristic | Specification | Reference |
---|---|---|
Systematic Name | Nα-Glycyl-glycyl-glycyl-[8-lysine]-vasopressin | [4] |
CAS Registry Number | 14636-12-5 | [10] |
Molecular Formula | C₅₂H₇₄N₁₆O₁₅S₂ | [4] |
Molecular Weight | 1227.37 g/mol | [10] |
Amino Acid Sequence | Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ | [4] |
The disulfide bond between Cysteine¹ and Cysteine⁶ forms an essential 20-atom cyclic structure (Cys¹–Cys⁶ cyclization) [1] [6]. This covalent bridge constrains the peptide into a bioactive conformation critical for receptor recognition. The disulfide linkage stabilizes the core cyclic heptapeptide segment (-Cys-Tyr-Phe-Gln-Asn-Cys-), while the N-terminal triglycyl extension and C-terminal tripeptide (-Pro-Lys-Gly-NH₂) remain flexible. This structural motif—cyclic ring with flexible termini—is conserved across vasopressin analogues to maintain pharmacological activity while modulating pharmacokinetics [6] [9].
Key post-translational modifications differentiate this analogue from native vasopressin:
Terlipressin exhibits solubility exceeding 20 mg/mL in 0.1 M acetic acid, yielding clear, colorless solutions suitable for pharmaceutical formulation [3] [6]. In aqueous buffers simulating physiological conditions (pH 7.4, 37°C), its stability is constrained by two primary factors: 1) Enzymatic degradation by serum peptidases, particularly aminopeptidases that target the N-terminal glycines; and 2) Hydrolytic cleavage of peptide bonds, especially at the Gln⁴-Asn⁵ and Asn⁵-Cys⁶ junctions [4] [10]. Solid-state stability requires storage at -20°C under inert atmosphere to prevent oxidation of the disulfide bridge and deamidation of asparagine/glutamine residues [10].
The compound demonstrates marked pH sensitivity, with optimal stability observed between pH 3.5–5.5. Acidic conditions below pH 3 accelerate hydrolysis of the Gly³-Cys¹ peptide bond, while alkaline environments (pH > 7.5) promote deamidation of Gln⁴ and Asn⁵, as well as disulfide bond rearrangement [4] [10]. Thermal degradation studies reveal significant decomposition above 40°C, with Arrhenius modeling predicting a shelf-life of <30 days at 25°C. Lyophilized powder shows a melting point of approximately 1824°C and flash point near 1056°C, though these values reflect extreme stability of the solid matrix rather than the intact molecule [10].
Table 2: Degradation Triggers and Products of Vasopressin, N-(N-gly-gly)-8-lys-
Stress Condition | Primary Degradation Pathways | Observed Degradation Products | |
---|---|---|---|
Acidic pH (<3.0) | Hydrolysis of Gly³-Cys¹ bond | Free triglycine + Lys⁸-vasopressin fragment | |
Alkaline pH (>8.0) | Deamidation (Gln⁴, Asn⁵); Disulfide scrambling | Isoaspartate variants; Broken cyclic structures | |
Elevated Temperature (>40°C) | Peptide bond hydrolysis; Oxidation | Multiple truncated peptides; Sulfoxide derivatives | |
Enzymatic Exposure | Stepwise cleavage of N-terminal glycines | Gly-Gly-Lys⁸-vasopressin → Gly-Lys⁸-vasopressin → Active Lys⁸-vasopressin | [4] [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0